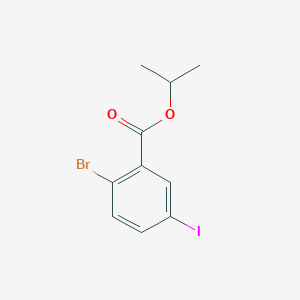
Isopropyl 2-Bromo-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-Bromo-5-iodobenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with an isopropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-Bromo-5-iodobenzoate typically involves the esterification of 2-Bromo-5-iodobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-Bromo-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it forms carbon-carbon bonds with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 2-Bromo-5-iodobenzoic acid.
Reduction: Formation of dehalogenated benzoates.
Coupling: Formation of alkynylated benzoates.
Aplicaciones Científicas De Investigación
Isopropyl 2-Bromo-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Isopropyl 2-Bromo-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound for research in medicinal chemistry and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-Bromo-2-iodobenzoate
- Ethyl 5-Bromo-2-iodobenzoate
- 2-Bromo-5-iodobenzoic acid
Uniqueness
Isopropyl 2-Bromo-5-iodobenzoate is unique due to its isopropyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl and ethyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10BrIO2 |
|---|---|
Peso molecular |
368.99 g/mol |
Nombre IUPAC |
propan-2-yl 2-bromo-5-iodobenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3 |
Clave InChI |
BJWTXAZJSVYVFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


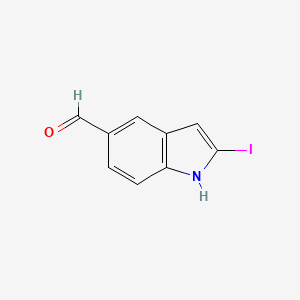
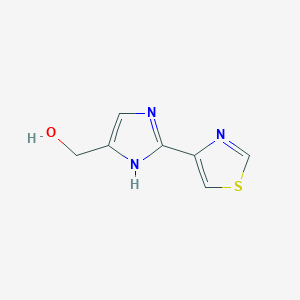
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
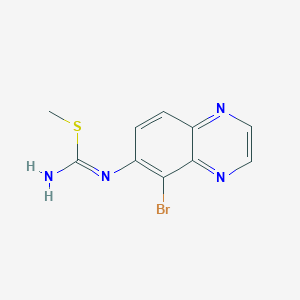
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
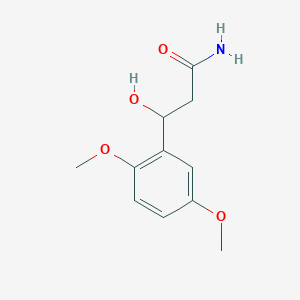
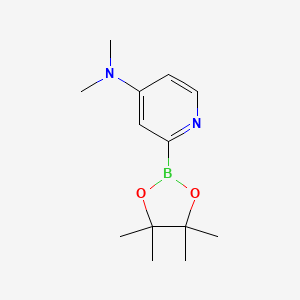
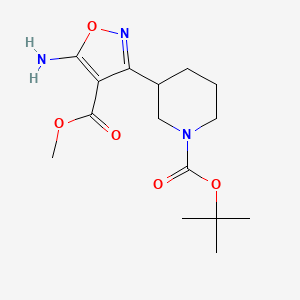

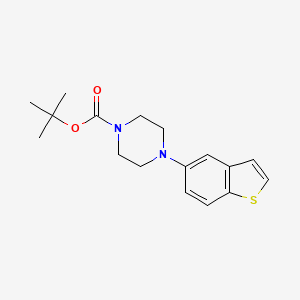
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
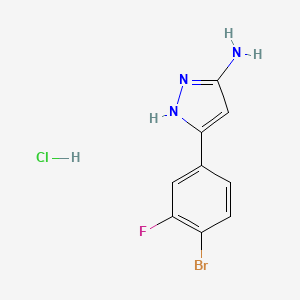
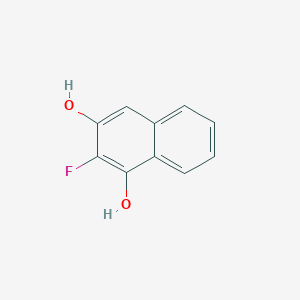
![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)
